![molecular formula C15H17ClO3 B1368580 cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-41-7](/img/structure/B1368580.png)
cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
“Cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS number 736136-41-7 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 459.4±15.0 °C and a predicted density of 1.233±0.06 g/cm3 . The pKa is predicted to be 5.03±0.44 .Scientific Research Applications
Pharmaceutical Research and Development
cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is a compound that can be used as an intermediate in the synthesis of various pharmaceutical drugs. It has been identified as an impurity of Atovaquone, a medication used to prevent and treat pneumonia caused by Pneumocystis jirovecii . The compound’s role in the development of antipneumocystic medications is crucial, as it helps in understanding the pharmacokinetics and stability of the drug.
Chemical Synthesis and Industrial Applications
This compound serves as a precursor in the synthesis of complex molecules. For instance, it can be transformed into derivatives that are useful in the production of dyes, resins, and other polymers. Its chlorophenyl group is particularly valuable in creating compounds with specific electronic properties, which are essential in the electronics industry .
properties
IUPAC Name |
(1R,2R)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKWNHCRQTZIHT-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641378 | |
Record name | (1R,2R)-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
CAS RN |
736136-41-7 | |
Record name | (1R,2R)-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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